Microcystin-YR

Toxicology Hepatotoxicity Cyanotoxin

Laboratories performing ISO 22104:2021 regulatory testing require congener-specific microcystin standards-substituting MC-LR for MC-YR introduces quantifiable error in LC-MS/MS quantification. Microcystin-YR is a certified cyclic heptapeptide reference material for drinking water and freshwater analysis. • Intermediate-potency PP1/PP2A inhibitor: LD50 110.6 μg/kg (2.57-fold less potent than MC-LR, 2.13-fold more potent than MC-RR) • ISO 22104:2021-mandated congener for regulatory water quality monitoring • UV-microO₃ degradation half-life 32.2 min-critical for water treatment technology validation • ≥95% purity by HPLC; Certificate of Analysis included

Molecular Formula C52H72N10O13
Molecular Weight 1045.2 g/mol
Cat. No. B13386726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocystin-YR
Molecular FormulaC52H72N10O13
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
InChIInChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)
InChIKeyOWHASZQTEFAUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microcystin-YR Analytical Standards & Selection Guide


Microcystin-YR (MC-YR) is a cyclic heptapeptide hepatotoxin within the microcystin family, characterized by the variable amino acid substitution of tyrosine (Y) at position 2 and arginine (R) at position 4 [1]. As one of the predominant congeners found in cyanobacterial blooms globally, MC-YR exhibits distinct physicochemical and toxicological properties that differentiate it from the more extensively studied microcystin-LR (MC-LR) [2]. Its structural features confer unique behavior in analytical detection, environmental fate, and biological uptake, necessitating congener-specific reference standards for accurate quantification and research reproducibility [3].

Congener-specific analytical standard for LC-MS/MS quantification of MC-YR in water samples
Included in ISO 22104:2021 as one of twelve validated microcystin congeners
Supports congener-specific toxicological, environmental fate and biosensor research

Microcystin-YR Congener Identity and Analytical Accuracy


Microcystin congeners cannot be treated as interchangeable entities for scientific or regulatory applications. Although they share a common cyclic heptapeptide scaffold, the substitution of amino acids at positions 2 and 4 yields profound differences in toxicity, environmental persistence, cellular uptake, and analytical response [1]. For instance, the in vivo lethality of MC-YR in mice (LD50 = 110.6 μg/kg) differs substantially from both MC-LR (43 μg/kg) and MC-RR (235.4 μg/kg), making congener-specific identification essential for accurate risk assessment [2]. Furthermore, degradation kinetics under water treatment conditions vary significantly among congeners, with MC-YR exhibiting a half-life (32.2 min) intermediate between MC-LR (24.2 min) and MC-RR (74.5 min) under UV-microO₃ treatment, which directly impacts monitoring and remediation strategy design . Substituting one congener standard for another in analytical workflows—or assuming equivalent biological activity—introduces quantifiable error and compromises both regulatory compliance and scientific validity.

Toxicity bias MC-LR or MC-RR standards may not represent MC-YR toxicity; reported in vivo lethality differs substantially among congeners, compromising risk assessment accuracy.
Persistence gap Environmental half-life under advanced oxidation processes varies across congeners; using MC-LR data for MC-YR may over- or underestimate treatment performance.
Detection mismatch Phosphatase inhibition ranking (MC-LR > MC-YR > MC-RR) means biosensor and assay calibration with a different congener can distort discrimination signals.

Microcystin-YR Evidence for Selection & Procurement


In Vivo Acute Toxicity Comparison

In a direct head-to-head comparative study, the median lethal dose (LD50) of MC-YR in mice was determined to be 110.6 μg/kg body weight following intraperitoneal administration. This places MC-YR as an intermediate-potency congener, being approximately 2.6-fold less potent than MC-LR (LD50 = 43 μg/kg) but approximately 2.1-fold more potent than MC-RR (LD50 = 235.4 μg/kg) [1]. The study also documented congener-specific differences in the degree of liver and lung lesions, with MC-LR inducing the most severe pathology followed by MC-YR and then MC-RR [1].

In vivo LD50
Head-to-head
MC-YR: 110.6 μg/kg
MC-LR: 43 μg/kg
MC-RR: 235.4 μg/kg
Supports congener-specific toxicological modeling
Mice, i.p. single dose; 2.57× less potent than MC-LR
Toxicology Hepatotoxicity Cyanotoxin

UV-MicroO₃ Degradation Comparison

Under identical UV-microO₃ reactor conditions, the photochemical degradation of microcystins followed pseudo-first-order kinetics with congener-specific half-lives. The reaction half-life (t₁/₂) for MC-YR was 32.2 minutes, compared to 24.2 minutes for MC-LR and 74.5 minutes for MC-RR . Degradation rates were not affected by initial microcystin concentration but were decelerated by the presence of natural organic matter (NOM) .

UV-microO₃ half-life
Head-to-head
MC-YR: 32.2 min
MC-LR: 24.2 min
MC-RR: 74.5 min
Informs water treatment validation and persistence modeling
Pseudo-first-order; NOM retards degradation
Environmental Chemistry Water Treatment Photodegradation

Cytotoxicity in Caco-2 Intestinal Cells

A direct comparison of MC-YR and MC-RR cytotoxicity in the human colon carcinoma cell line Caco-2 revealed congener-dependent potency differences. For MC-YR, inhibition of neutral red uptake in undifferentiated cells after 48 hours of exposure yielded an EC50 value of 57.3 μM, whereas MC-RR exposure at 200 μM for 48 hours in differentiated cells resulted in only a 45% reduction in protein content, with an EC50 exceeding 200 μM [1]. MC-YR consistently demonstrated higher toxicity than MC-RR across multiple endpoints and exposure durations [1].

Caco-2 cytotoxicity
Head-to-head
MC-YR EC50: 57.3 μM
MC-RR EC50: >200 μM
Reports distinct intestinal cytotoxicity profile
Undifferentiated cells, 48 h, neutral red uptake
In Vitro Toxicology Intestinal Absorption Cytotoxicity

Protein Phosphatase Inhibition Potency

The inhibition characteristics of MC-YR, MC-LR, and MC-RR against three different protein phosphatases were systematically evaluated, with corresponding KI values calculated for each enzyme-congener pair [1]. The overall toxicity ranking across enzyme systems was MC-LR > MC-YR > MC-RR [1]. In a separate comprehensive evaluation of seven MC variants using recombinant PP1, recombinant PP2A, and wild-type PP2A, IC50 values ranged from 1.4 to 359.3 μg/L depending on the congener and phosphatase isoform [2]. MC-YR exhibits intermediate inhibitory potency among the common congeners, a property that directly influences its utility in biosensor development and mechanistic studies [1].

Phosphatase inhibition
Class-level
Rank: MC-LR > MC-YR > MC-RR
Indicates intermediate inhibitory rank for biosensor discrimination
Across recombinant PP1, PP2A isoforms
Enzymology Mechanistic Toxicology Biosensor Development

Oatp1d1 Transporter Interaction

The interaction of six MC congeners with the zebrafish Oatp1d1 transporter, a major uptake mediator for microcystins in fish, was evaluated by measuring inhibition of Lucifer yellow transport in HEK293T cells overexpressing Oatp1d1 [1]. MC-LW and MC-LF exhibited the strongest interaction with IC50 values of 0.21 and 0.26 μM, respectively, while congeners MC-LR, MC-YR, and MC-LA showed lower inhibitory effects [1]. The study concluded that Oatp1d1-mediated transport of MCs is largely dependent on physicochemical properties, with log POW (octanol-water partition coefficient) emerging as the most significant determinant of transporter interaction [1].

Oatp1d1 transporter
Context-dependent
Lower interaction tier
MC-LW/MC-LF: IC50 0.21–0.26 μM
Distinct from highly lipophilic congeners in uptake studies
Zebrafish Oatp1d1 overexpressed in HEK293T
Toxicokinetics Membrane Transport Uptake Mechanism

ISO 22104:2021 Standard Inclusion

ISO 22104:2021 specifies a method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of twelve microcystin variants in drinking water and freshwater samples, within a concentration range of 0.05 μg/L to 1.6 μg/L [1]. MC-YR is explicitly included among the twelve validated congeners, alongside MC-LR, MC-LA, MC-RR, MC-LY, MC-WR, MC-HtyR, MC-HilR, MC-LW, MC-LF, [Dha7]-MC-LR, and [Dha7]-MC-RR [1]. The standard also describes detection by high-resolution mass spectrometry (HRMS) as an alternative to MS/MS [1].

ISO 22104:2021
Method context
Explicitly included among 12 validated congeners
Mandated congener for regulatory LC-MS/MS method
Validated range 0.05–1.6 μg/L
Analytical Chemistry Regulatory Compliance Method Validation

Microcystin-YR Application Scenarios


Water Quality Monitoring & ISO 17025

MC-YR is explicitly mandated as one of twelve microcystin congeners in ISO 22104:2021 for LC-MS/MS quantification in drinking water and freshwater [1]. Laboratories performing regulatory compliance testing under this international standard require a certified reference material of MC-YR for method calibration, validation, and quality control. The congener-specific degradation kinetics of MC-YR (t₁/₂ = 32.2 min under UV-microO₃) further necessitate its inclusion in monitoring programs for water treatment validation, as its intermediate persistence differs from both the faster-degrading MC-LR and the slower-degrading MC-RR .

Comparative Congener Potency Studies

MC-YR serves as an essential intermediate-potency reference compound for studies investigating structure-activity relationships among microcystins. Its acute in vivo LD50 in mice (110.6 μg/kg) is 2.57-fold less potent than MC-LR (43 μg/kg) and 2.13-fold more potent than MC-RR (235.4 μg/kg) [2]. This quantitatively defined intermediate toxicity, combined with its distinct cytotoxicity profile in human intestinal Caco-2 cells (EC50 = 57.3 μM for neutral red uptake inhibition versus >200 μM for MC-RR) [3], makes MC-YR an indispensable comparator for establishing congener-specific toxicity equivalency factors and for validating in vitro to in vivo extrapolation models.

Biosensor Development & Differential Detection

MC-YR exhibits distinct protein phosphatase inhibition characteristics relative to other common congeners, with an overall potency ranking of MC-LR > MC-YR > MC-RR across multiple phosphatase isoforms [4]. This intermediate inhibition profile has been exploited for developing artificial neural network-based biosensor platforms capable of discriminating MC-YR from MC-LR and MC-RR without prior chromatographic separation [4]. Laboratories developing multiplexed or array-based detection systems benefit from including MC-YR as a calibration standard to characterize the differential response patterns of biosensor elements across the microcystin family.

Environmental Fate & Treatment Validation

MC-YR exhibits congener-specific degradation behavior under advanced oxidation processes, with a UV-microO₃ half-life of 32.2 minutes that is 1.33-fold longer than MC-LR (24.2 min) and 2.31-fold shorter than MC-RR (74.5 min) . This intermediate persistence makes MC-YR a critical reference compound for validating water treatment technologies intended to remove microcystins. Engineers and environmental chemists designing or validating ozonation, UV-advanced oxidation, or photocatalytic degradation systems must quantify MC-YR removal efficiency independently, as performance extrapolated from MC-LR alone may overestimate or underestimate treatment efficacy for the full congener profile present in natural blooms.

Application
Selection Property
Validation Focus
Water quality monitoring & ISO 17025
Congener-specific certified reference standard
LC-MS/MS calibration and method validation per ISO 22104:2021
Comparative congener potency studies
Intermediate toxicity rank (LD50 between MC-LR and MC-RR)
In vivo to in vitro extrapolation and toxicity equivalency factor development
Biosensor development & differential detection
Differential phosphatase inhibition profile
Discrimination performance of multiplexed biosensor arrays
Environmental fate & treatment validation
Intermediate environmental persistence under advanced oxidation
Validation of ozonation and UV-AOP removal efficiencies

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